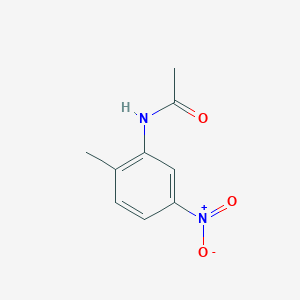

N-(2-Methyl-5-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHUULKGTGEHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182974 | |

| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-79-0 | |

| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylamino-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methyl-5-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-Methyl-5-nitrophenyl)acetamide, a valuable intermediate in organic synthesis. This document details its known physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and includes relevant safety information. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound, with the CAS number 2879-79-0, is a solid organic compound.[1] Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2879-79-0 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Physical Property | Value | Notes |

| Melting Point | 150-151 °C | Solvent: ethanol[1] |

| Boiling Point | 374.4 ± 30.0 °C | Predicted |

| Density | 1.289 ± 0.06 g/cm³ | Predicted |

| pKa | 14.21 ± 0.70 | Predicted |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, both involving common organic reactions. The logical workflow for these synthetic pathways is illustrated below.

Caption: Synthetic pathways to this compound.

Experimental Protocol: Synthesis via Nitration of N-(2-methylphenyl)acetamide (Route 1)

This protocol is adapted from standard nitration procedures for acetanilides.

Materials:

-

N-(2-methylphenyl)acetamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

In a flask, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, while maintaining the low temperature and stirring continuously.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following experimental protocol outlines a standard method for determining solubility.

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Express the solubility in terms of g/100 mL or mol/L.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Hazards: While specific toxicity data is unavailable, related nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

Biological Activity

Currently, there is no widely published information regarding the specific biological activities or signaling pathways associated with this compound. Its primary application appears to be as an intermediate in chemical synthesis.

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. Further experimental work is required to fully characterize this compound, particularly in the areas of solubility, spectroscopic analysis, and biological activity. Researchers are encouraged to use the provided protocols as a starting point for their own investigations.

References

An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide (CAS: 2879-79-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methyl-5-nitrophenyl)acetamide, with the CAS number 2879-79-0, is a nitroaromatic compound that serves as a crucial intermediate in organic synthesis. Its structural features, including a reactive acetamido group and a nitro functionality on a substituted benzene ring, make it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications, particularly in the realm of drug discovery and development. While direct biological studies on this compound are limited, its role as a precursor to bioactive molecules underscores its importance in medicinal chemistry.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2879-79-0 | [2] |

| Molecular Formula | C₉H₁₀N₂O₃ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Density | 1.289 g/cm³ | [1] |

| Boiling Point | 374.4°C at 760 mmHg | [1] |

| Flashing Point | 180.2°C | [1] |

| Vapor Pressure | 8.37E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.605 | [1] |

| Synonyms | 5'-NITRO-ORTHO-ACETOTOLUIDIDE, 2-Acetylamino-4-nitrotoluene | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of 2-methyl-5-nitroaniline. This precursor itself is synthesized via the nitration of o-toluidine. To achieve the desired regioselectivity (nitration at the 5-position), a common strategy involves the protection of the amino group of o-toluidine by acetylation prior to the nitration step, followed by deprotection.[4][5] However, for the direct synthesis of the title compound, the acetylation of commercially available 2-methyl-5-nitroaniline is the most straightforward approach.

Synthesis of this compound from 2-Methyl-5-nitroaniline

This protocol describes the acetylation of 2-methyl-5-nitroaniline using acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. An alternative method involves using a mixture of acetic anhydride and a catalytic amount of a strong acid like sulfuric acid.[6]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and unreacted reagents. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline product.[4]

-

Drying: Dry the purified product in a vacuum oven.

Synthesis Workflow Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the synthetic pathway from o-toluidine to this compound, highlighting the key steps of acetylation and nitration.

Caption: Synthetic pathways to this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the methyl group protons, and the amide proton. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamido group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (around 1660 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with the detection of the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[3][7] Its functional groups allow for a variety of chemical transformations. The nitro group can be reduced to an amino group, which can then be further modified, while the acetamido group can be hydrolyzed to reveal a primary amine.

A notable application is in the synthesis of precursors for targeted cancer therapy. For instance, it is a building block for intermediates used in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer.[8] Furthermore, derivatives of this compound have been investigated for their potential biological activities. For example, N-(2-methyl-5-nitrophenyl) acetamide derivatives have been synthesized and evaluated for their antitubercular properties.

Signaling Pathways and Mechanism of Action

Currently, there is no available scientific literature that describes the direct interaction of this compound with any specific biological signaling pathways or elucidates its mechanism of action. Its significance in drug development is primarily as a scaffold or intermediate, and the biological activity of its derivatives would depend on the nature of the final molecule.

Safety and Handling

As with many nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[9] For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of dyes and, more significantly, in the field of medicinal chemistry as a building block for pharmacologically active compounds. This guide has provided a detailed overview of its properties and a practical protocol for its synthesis. While direct biological data on the compound itself is scarce, its role as a precursor in the development of new therapeutics highlights its importance for researchers and professionals in the field of drug discovery. Further research into the properties and potential applications of this and related compounds could open new avenues for the development of novel chemical entities.

References

- 1. N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide | C13H12N2O3S | CID 875727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. zhishangbio.com [zhishangbio.com]

- 8. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 9. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

A Comprehensive Technical Overview of N-(2-Methyl-5-nitrophenyl)acetamide

This guide provides an in-depth analysis of the molecular characteristics of N-(2-Methyl-5-nitrophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. Below, you will find its molecular structure, key quantitative data, and a structural diagram.

Quantitative Molecular Data

The essential physicochemical properties of this compound are summarized in the table below. This information is critical for various applications, including analytical method development and chemical synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₃[1] |

| Molecular Weight | 194.19 g/mol [1][2][3] |

| CAS Number | 2879-79-0[1][2][3] |

| Melting Point | 150-151 °C[1] |

| Boiling Point (Predicted) | 374.4±30.0 °C[1] |

| Density (Predicted) | 1.289±0.06 g/cm³[1] |

Molecular Structure

This compound consists of a central phenyl ring substituted with a methyl group at the second position, a nitro group at the fifth position, and an acetamide group at the first position. The arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties.

Synonyms

This compound is also known by several other names, including:

References

An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-(2-Methyl-5-nitrophenyl)acetamide, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of potential metabolic pathways. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Properties

The compound of interest is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are listed in the table below.

Table 1: Synonyms and Chemical Identifiers

| Synonym | Identifier Type | Value |

| 2'-Methyl-5'-nitroacetanilide | Common Name | |

| 2-Acetamido-4-nitrotoluene | Common Name | |

| Acetamide, N-(2-methyl-5-nitrophenyl)- | CAS Index Name | |

| 5'-Nitro-o-acetotoluidide | Common Name | |

| NSC 33950 | Registry Number | |

| EINECS 220-727-9 | Registry Number | |

| CAS Number | Registry Number | 2879-79-0 |

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Melting Point | 150-151 °C |

| Boiling Point (Predicted) | 374.4 ± 30.0 °C |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ |

| pKa (Predicted) | 14.21 ± 0.70 |

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is outlined below. The process involves the nitration of o-toluidine to produce the intermediate 2-methyl-5-nitroaniline, followed by its acetylation.

Step 1: Synthesis of 2-Methyl-5-nitroaniline

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.

-

Slowly add o-toluidine dropwise to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10°C.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, maintaining the reaction temperature below 10°C.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Pour the reaction mixture onto crushed ice.

-

Carefully neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Collect the orange precipitate of crude 2-methyl-5-nitroaniline by filtration.

-

Wash the precipitate thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

Materials:

-

2-Methyl-5-nitroaniline (from Step 1)

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

-

Cold water

Procedure:

-

Dissolve the purified 2-methyl-5-nitroaniline in a suitable solvent such as glacial acetic acid in a reaction flask.

-

Add acetic anhydride to the solution.

-

Heat the mixture under reflux for a sufficient period to allow for the completion of the acetylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into cold water to precipitate the this compound product.

-

Collect the solid product by filtration.

-

Wash the product with water to remove any remaining acid and anhydride.

-

Dry the purified this compound.

Visualized Workflows

While specific signaling pathways for this compound are not documented in the current scientific literature, the following diagrams illustrate the synthesis workflow and a generalized metabolic pathway for nitroaromatic compounds.

Caption: Synthesis workflow for this compound.

Caption: Generalized metabolic pathway for nitroaromatic compounds.

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific information regarding the biological activities or associated signaling pathways of this compound. However, the metabolism of nitroaromatic compounds, in general, involves the reduction of the nitro group by various nitroreductases. This metabolic activation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can subsequently interact with cellular macromolecules. The resulting amino metabolites often undergo Phase II conjugation reactions to facilitate their excretion. The potential for such metabolic activation is an important consideration in the toxicological and pharmacological assessment of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All chemical handling should be performed by trained professionals in accordance with established safety protocols.

An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Methyl-5-nitrophenyl)acetamide, a key intermediate in various synthetic processes. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and materials science. This document outlines the physicochemical properties of this compound, presents a framework for documenting its solubility in various organic solvents, and details a standardized experimental protocol for solubility determination.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₁₀N₂O₃.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| CAS Number | 2879-79-0 | [1] |

| Appearance | To be determined experimentally | |

| Melting Point | To be determined experimentally | |

| pKa | To be determined experimentally/predicted | |

| LogP | To be determined experimentally/predicted |

Solubility Profile

Table 1: Quantitative Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Polar Protic | 25 | Shake-Flask | ||

| Ethanol | Polar Protic | 25 | Shake-Flask | ||

| Methanol | Polar Protic | 25 | Shake-Flask | ||

| Isopropanol | Polar Protic | 25 | Shake-Flask | ||

| Acetone | Polar Aprotic | 25 | Shake-Flask | ||

| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | ||

| Dichloromethane | Nonpolar | 25 | Shake-Flask | ||

| Chloroform | Nonpolar | 25 | Shake-Flask | ||

| Toluene | Nonpolar | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Shake-Flask | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound. It is a reliable and widely used technique.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. A visible excess of the solid should remain.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The optimal time for equilibration should be determined through preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the determination of solubility using the shake-flask method.

Caption: Experimental Workflow for the Shake-Flask Solubility Determination Method.

Caption: Key Factors Influencing Experimental Solubility Determination.

References

An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methyl-5-nitrophenyl)acetamide, a substituted nitroaromatic compound, has historical roots in the development of synthetic dyes and continues to be a relevant intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, physicochemical properties, and a discussion of its potential biological activities. The synthesis primarily involves a two-step process initiated by the nitration of o-toluidine, followed by the acetylation of the resulting 2-methyl-5-nitroaniline. While specific biological data for this compound is limited, this guide explores the well-established toxicological pathways of nitroaromatic compounds, which are known to exert their effects through metabolic activation to reactive intermediates that can lead to genotoxicity. All quantitative data is presented in structured tables, and key experimental workflows and the hypothesized biological pathway are visualized using diagrams.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of nitroaniline chemistry, which became pivotal in the late 19th and early 20th centuries for the synthesis of azo dyes. The precursor, 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine), is a key intermediate for a variety of dyes and pigments. The acetylation of this precursor to form this compound serves to modify its chemical properties and can be a strategic step in more complex synthetic routes. While a specific date of discovery for this compound is not prominently documented, its existence is a logical extension of the well-established chemistry of nitration and acetylation of aromatic amines that flourished during the industrial revolution. Today, it finds applications as an intermediate in the synthesis of specialized organic compounds, including certain pharmaceuticals and agrochemicals, owing to its reactive nitro and amide functionalities that allow for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Acetylamino-4-nitrotoluene, 2-Acetamido-4-nitrotoluene |

| CAS Number | 2879-79-0 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Melting Point | 150-151 °C |

| Boiling Point (Predicted) | 374.4 ± 30.0 °C |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ |

| pKa (Predicted) | 14.21 ± 0.70 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of o-toluidine to produce 2-methyl-5-nitroaniline, and the second step is the acetylation of this intermediate.

Step 1: Synthesis of 2-Methyl-5-nitroaniline via Nitration of o-Toluidine

The nitration of o-toluidine is a classic electrophilic aromatic substitution reaction. However, the presence of the activating amino and methyl groups can lead to the formation of multiple isomers. To achieve better regioselectivity for the desired 5-nitro product, the reaction is carried out under controlled temperature conditions.

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.

-

Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10°C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, and cool this mixture.

-

Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, keeping the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound via Acetylation of 2-Methyl-5-nitroaniline

The final step is the acetylation of the amino group of 2-methyl-5-nitroaniline. This is a standard procedure often employing acetic anhydride.

Materials:

-

2-Methyl-5-nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent, optional)

-

Water

Procedure:

-

Dissolve 2-methyl-5-nitroaniline in a suitable solvent such as glacial acetic acid in a reaction flask.

-

Add acetic anhydride to the solution.

-

The reaction can be stirred at room temperature or gently heated under reflux for a defined period to ensure completion.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Collect the solid this compound by filtration, wash with water, and dry.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is a notable lack of specific biological activity data for this compound in the scientific literature. However, based on the well-documented toxicology of the broader class of nitroaromatic compounds, a potential mechanism of action can be hypothesized.

Nitroaromatic compounds are generally not reactive in their parent form but can be metabolically activated to exert toxic effects.[1][2] This activation typically involves the enzymatic reduction of the nitro group.[3]

Hypothesized Mechanism of Genotoxicity

The primary mechanism of toxicity for many nitroaromatic compounds is genotoxicity, which can lead to mutagenicity and carcinogenicity.[2] This process is initiated by the reductive metabolism of the nitro group, often by cytochrome P450 reductases, to form a nitroso intermediate, which is further reduced to a hydroxylamino derivative.[3][4] These intermediates are electrophilic and can form covalent adducts with DNA.[2][5] These DNA adducts can lead to mutations during DNA replication and transcription, ultimately contributing to the initiation of cancer.[2]

Potential Signaling Pathway for Nitroaromatic Compound-Induced Genotoxicity

The following diagram illustrates the hypothesized signaling pathway for the genotoxicity of a generic nitroaromatic compound, which may be applicable to this compound.

Caption: Hypothesized pathway of genotoxicity for nitroaromatic compounds.

Conclusion

This compound is a compound with a clear and logical synthetic pathway rooted in the historical development of industrial organic chemistry. Its physicochemical properties are well-defined, and its synthesis from readily available starting materials is straightforward, though requiring careful control to manage isomeric byproducts. While direct biological studies on this specific molecule are scarce, its structural classification as a nitroaromatic compound suggests a potential for genotoxicity through metabolic activation. This guide provides researchers and drug development professionals with a foundational understanding of this compound, from its synthesis to its potential biological implications, thereby serving as a valuable resource for future research and application development. Further investigation into the specific biological effects of this compound is warranted to fully characterize its toxicological profile and explore any potential therapeutic applications.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive metabolism of nitroaromatic compounds by various liver microsomes - East China Normal University [pure.ecnu.edu.cn]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for N-(2-Methyl-5-nitrophenyl)acetamide (CAS No. 2879-79-0). Due to the limited availability of a complete, official Material Safety Data Sheet (MSDS) for this specific compound, this document compiles available data and supplements it with information from structurally similar nitroaromatic compounds. All data derived from analogous compounds are clearly indicated. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the safe handling, storage, and disposal of this chemical.

Chemical Identification and Physicochemical Properties

This compound, also known as 2-Acetamido-4-nitrotoluene, is a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₃.[1][2][3][4] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2879-79-0 | [1][2][4] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 194.19 g/mol | [2][3] |

| Melting Point | 150-151 °C | [2] |

| Boiling Point | 374.4 ± 30.0 °C (Predicted) | [2] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.21 ± 0.70 (Predicted) | [2] |

| LogP | 2.45780 | |

| Flash Point | 180.2 °C |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Note: This classification is inferred from related compounds and should be used for precautionary purposes.

GHS Pictograms (Predicted)

Caption: Predicted GHS Hazard Pictograms.

Toxicological Information

Specific toxicological data for this compound are not available. The toxicological profile is inferred from related nitroaromatic compounds. Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentration causes cyanosis. Onset may be delayed 2 to 4 hours or longer.

| Toxicity Endpoint | Value | Species | Route | Source(s) |

| LD50 Oral | 1960 mg/kg | Rat | Oral | [5] (for 4-Nitrotoluene) |

| LC50 Inhalation | 975 mg/m³ | Rat | Inhalation | [5] (for 4-Nitrotoluene) |

Experimental Protocols

Handling and Storage

Handling:

-

Work under a chemical fume hood.

-

Do not breathe dust.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

First-Aid Measures

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[9]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific hazards arising from the chemical: Emits toxic fumes under fire conditions, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[9]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[5]

-

Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] Do not dispose of with regular trash or down the drain.[10]

Visualizations

Emergency Response Workflow

References

- 1. appchemical.com [appchemical.com]

- 2. 2879-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 2879-79-0 [m.chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. One moment, please... [oxfordlabfinechem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

- 10. benchchem.com [benchchem.com]

"2-Acetylamino-4-nitrotoluene" as a synonym for "N-(2-Methyl-5-nitrophenyl)acetamide"

Synonym: 2-Acetylamino-4-nitrotoluene

Abstract

This technical guide provides a comprehensive overview of N-(2-Methyl-5-nitrophenyl)acetamide, also known as 2-Acetylamino-4-nitrotoluene. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It covers the fundamental physicochemical properties, a detailed experimental protocol for its synthesis via the acetylation of 2-methyl-5-nitroaniline, and a summary of its known applications. The guide also includes a discussion on the safety and handling of this compound and its precursors. While this compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents, information regarding its direct involvement in biological signaling pathways is not extensively documented in current literature.

Introduction

This compound is an aromatic amide that is a derivative of acetanilide. Its chemical structure, featuring a nitrophenyl group, makes it a key intermediate in the synthesis of more complex molecules. It is primarily utilized in the manufacturing of azo dyes and pigments, contributing to yellow and orange shades[1]. Furthermore, the presence of nitro and amide functional groups allows for further chemical modifications, making it a versatile precursor in the preparation of certain pharmaceuticals and agrochemicals[1]. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 2879-79-0 | [2] |

| Melting Point | 150-151 °C | |

| Boiling Point (Predicted) | 374.4 ± 30.0 °C | |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not specified |

Synthesis of this compound

The primary route for the synthesis of this compound is the acetylation of 2-methyl-5-nitroaniline (also known as 2-amino-4-nitrotoluene). This reaction involves the introduction of an acetyl group onto the amino group of the precursor.

Experimental Protocol: Acetylation of 2-Methyl-5-nitroaniline

This protocol outlines a general laboratory procedure for the acetylation of an aromatic amine, adapted for the synthesis of this compound.

Materials and Reagents:

-

2-Methyl-5-nitroaniline (2-amino-4-nitrotoluene)

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (optional, as a catalyst)

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers

-

Büchner funnel and filtration flask

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitroaniline in a minimal amount of glacial acetic acid. If acetic acid is not used as a solvent, the amine can be directly reacted with acetic anhydride.

-

Acetylation: Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the stirred solution of the amine. A catalytic amount of sodium acetate can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (the boiling point of the solvent or acetic anhydride) for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water with constant stirring. The product, this compound, will precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Synthesis Workflow

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons on the phenyl ring, and the methyl and NH protons of the acetamide group. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the methyl, nitro, and acetamido groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the methyl carbon, the carbonyl carbon, and the methyl carbon of the acetyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the N-H bending (amide II band). Additionally, characteristic peaks for the aromatic C-H stretching and the asymmetric and symmetric stretching of the nitro group (NO₂) are expected.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct biological activities or the involvement of this compound in specific signaling pathways. Studies on related nitroaromatic compounds suggest potential for biological activity, often following metabolic reduction of the nitro group[3]. Derivatives of this compound have been investigated for various biological properties, including anticonvulsant activity[4]. However, these findings are not directly attributable to the parent compound. Further research is required to elucidate any potential biological roles of this compound.

Applications

The primary application of this compound is as a chemical intermediate.

-

Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of azo dyes, which are a large class of organic colorants[1].

-

Pharmaceutical and Agrochemical Research: The functional groups present in the molecule make it a useful building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries[1].

-

Analytical Standards: It can be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of related compounds[2].

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

The precursor, 2-methyl-5-nitroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. Therefore, extreme caution should be exercised when handling this starting material.

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward chemical transformation. The logical relationship between the reactants and the product is depicted in the following diagram.

Conclusion

This compound is a valuable chemical intermediate with established applications in the dye industry and potential uses in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a consolidated source of technical information, including its properties and a detailed synthesis protocol. While its direct biological activity is not well-documented, its role as a synthetic precursor underscores its importance in organic chemistry. Future research may uncover novel applications and biological functions of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methyl-5-nitrophenyl)acetamide is a key chemical intermediate with significant applications in the synthesis of azo dyes and as a potential building block in the development of novel pharmaceutical compounds. Its chemical structure, featuring a reactive nitro group and a protected amine, allows for a series of versatile transformations, making it a valuable precursor in multi-step synthetic pathways. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Introduction

This compound, also known as 2-acetylamino-4-nitrotoluene, is an aromatic organic compound characterized by a substituted benzene ring. The presence of the acetamide group serves as a protecting group for the amine, allowing for selective reactions on other parts of the molecule, primarily the nitro group. The strategic positioning of the methyl and nitro groups further influences the regioselectivity of subsequent chemical modifications. This guide will explore the synthesis of this intermediate and its pivotal role in the production of various downstream products.

Synthesis of this compound

The primary route for the synthesis of this compound involves the acetylation of 2-methyl-5-nitroaniline. This reaction protects the amino group, rendering it less susceptible to oxidation and directing further electrophilic substitution.

Experimental Protocol: Acetylation of 2-Methyl-5-nitroaniline

Materials:

-

2-Methyl-5-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Heat the mixture under reflux for a designated period to facilitate the formation of this compound.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove any unreacted acids, and dry.

Quantitative Data:

| Parameter | Value |

| Reactant | 2-Methyl-5-nitroaniline |

| Reagent | Acetic anhydride, Glacial acetic acid |

| Reaction Time | Varies (typically 1-3 hours) |

| Yield | >90% (typical) |

| Purity | High, further purification by recrystallization if needed |

Key Reactions and Applications as a Chemical Intermediate

This compound serves as a versatile intermediate for a range of chemical transformations, primarily centered around the reduction of the nitro group to an amine. This transformation unlocks its potential in various industrial applications.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a critical step in utilizing this compound for further synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Hydrazine hydrate (or hydrogen gas)

Procedure:

-

Dissolve this compound in ethanol in a reaction vessel.

-

Add a catalytic amount of Pd/C.

-

For hydrazine hydrate reduction, add it dropwise to the mixture at room temperature. For catalytic hydrogenation, pressurize the vessel with hydrogen gas.

-

The reaction is typically exothermic. Maintain the temperature within a safe range.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the crude N-(5-amino-2-methylphenyl)acetamide.

Quantitative Data:

| Parameter | Value |

| Reactant | This compound |

| Catalyst | Pd/C |

| Reducing Agent | Hydrazine hydrate or H₂ |

| Yield | >95% (typical) |

| Purity | High, can be purified further by recrystallization |

Role in Azo Dye Synthesis

While direct use of this compound in azo dye synthesis is uncommon due to the protected amine, its precursor, 2-methyl-5-nitroaniline, is a key diazo component for producing a range of red and orange pigments. The derivative, N-(5-amino-2-methylphenyl)acetamide, obtained after reduction, can be diazotized and coupled with various aromatic compounds to form azo dyes. The acetyl group can be retained to modify the properties of the final dye or removed by hydrolysis.

The general workflow for synthesizing an azo dye using the derivative of this compound is as follows:

Potential in Pharmaceutical Synthesis

The diamino derivative obtained from this compound is a valuable building block in medicinal chemistry. While specific examples of blockbuster drugs synthesized directly from this intermediate are not readily found in public literature, the structural motif of a substituted phenylenediamine is present in numerous biologically active molecules. For instance, the related compound N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a key intermediate in the synthesis of the anticancer drug Imatinib. This highlights the potential of this compound as a precursor for novel therapeutic agents.

The general synthetic utility in drug development can be visualized as a logical progression from the starting intermediate to a final, biologically active compound.

Signaling Pathways

Based on available literature, no specific signaling pathways have been directly elucidated for this compound or its immediate derivatives. The biological activity of compounds synthesized from this intermediate would be highly dependent on the final molecular structure and the specific pharmacophores introduced. Research into the biological effects of novel compounds derived from this intermediate would be a necessary step to determine their mechanisms of action and any associated signaling pathways.

Conclusion

This compound is a strategically important chemical intermediate with established, albeit indirect, utility in the dye industry and significant potential in pharmaceutical research and development. The straightforward synthesis and the versatility of its chemical transformations make it a valuable tool for chemists. The detailed protocols and data presented in this guide are intended to facilitate its use in laboratory and industrial settings, encouraging further exploration of its applications in creating novel and functional molecules. Future research should focus on exploring its direct role in the synthesis of new pharmaceutical agents and elucidating the biological activities of its derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide from o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methyl-5-nitrophenyl)acetamide is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure, featuring a nitro group and an acetamido group on a toluene backbone, provides multiple points for further chemical modification. This document provides a detailed protocol for the two-step synthesis of this compound starting from o-toluidine. The synthesis involves the protection of the amino group via acetylation, followed by regioselective nitration.

Reaction Scheme

The overall synthesis proceeds in two sequential steps:

-

Acetylation of o-toluidine: The amino group of o-toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine (also known as N-(2-methylphenyl)acetamide). This step protects the amino group from oxidation and directs the subsequent nitration.

-

Nitration of N-acetyl-o-toluidine: The intermediate, N-acetyl-o-toluidine, is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | o-Toluidine (Starting Material) | N-acetyl-o-toluidine (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₇H₉N | C₉H₁₁NO | C₉H₁₀N₂O₃ |

| Molecular Weight | 107.15 g/mol | 149.19 g/mol | 194.19 g/mol |

| Melting Point | -23 °C | 110 °C[1] | 150-151 °C[2] |

| Typical Yield | N/A | >95% | 77-82% (reported for a similar process)[3] |

| ¹H NMR (CDCl₃, δ ppm) | Not typically acquired | 7.6 (d, 1H), 7.2-7.3 (m, 2H), 7.1 (t, 1H), 2.25 (s, 3H), 2.2 (s, 3H) | 8.6 (d, 1H), 8.0 (d, 1H), 7.4 (dd, 1H), 2.4 (s, 3H), 2.3 (s, 3H) (Estimated based on similar compounds)[4] |

| ¹³C NMR (CDCl₃, δ ppm) | Not typically acquired | 168.5, 135.8, 130.6, 128.9, 126.5, 125.4, 24.5, 17.8 | 169.0, 148.0, 140.0, 133.0, 125.0, 122.0, 118.0, 25.0, 18.0 (Estimated based on similar compounds)[4] |

Experimental Protocols

Part 1: Synthesis of N-acetyl-o-toluidine (Intermediate)

This protocol details the acetylation of o-toluidine using acetic anhydride.

Materials:

-

o-Toluidine

-

Acetic anhydride

-

Glacial acetic acid

-

Cold water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, add o-toluidine.

-

To the o-toluidine, add glacial acetic acid followed by the slow addition of acetic anhydride. An exothermic reaction may occur, so cooling may be necessary.

-

Heat the mixture to reflux and maintain for an appropriate time to ensure the completion of the acetylation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold water or crushed ice to precipitate the N-acetyl-o-toluidine.[5]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filtered solid with cold water to remove any remaining acid and unreacted reagents.

-

Dry the purified N-acetyl-o-toluidine. The expected melting point is approximately 110 °C.[1]

Part 2: Synthesis of this compound (Final Product)

This protocol describes the nitration of the N-acetyl-o-toluidine intermediate.

Materials:

-

N-acetyl-o-toluidine (from Part 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Crushed ice

-

Cold water

Equipment:

-

Beaker or flask

-

Ice bath

-

Stirrer

-

Dropping funnel

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid in a beaker or flask, and cool the mixture in an ice bath to 0-5 °C with constant stirring.[5]

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate container, keeping it cool.

-

Add the pre-cooled nitrating mixture dropwise to the suspension of N-acetyl-o-toluidine, ensuring the temperature of the reaction mixture does not exceed 10 °C.[5]

-

After the addition is complete, continue to stir the mixture at a low temperature for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture onto a large amount of crushed ice to precipitate the nitrated product.[5]

-

Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove any excess acid.

-

Dry the final product, this compound. The expected melting point is in the range of 150-151 °C.[2]

Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from o-toluidine.

Caption: Synthetic route from o-toluidine to the final product.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Nitration of N-(o-tolyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of N-(o-tolyl)acetamide, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The procedure outlines the reaction conditions, purification methods, and expected outcomes of the nitration reaction. Due to the directing effects of the methyl and acetamido groups on the aromatic ring, a mixture of constitutional isomers is anticipated. This protocol addresses the formation of these isomers and provides a general strategy for their separation.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis. For N-(o-tolyl)acetamide, the introduction of a nitro group is influenced by the activating and ortho-, para-directing effects of both the methyl (-CH₃) and the acetamido (-NHCOCH₃) groups. The interplay of these directing effects, coupled with steric hindrance from the ortho-methyl group, primarily leads to the formation of two major isomers: 4-nitro-N-(o-tolyl)acetamide and 5-nitro-N-(o-tolyl)acetamide. Understanding and controlling the regioselectivity of this reaction is crucial for the efficient synthesis of targeted molecules.

Experimental Protocols

Materials and Equipment

-

N-(o-tolyl)acetamide

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Glacial Acetic Acid (optional, as a co-solvent)

-

Ice

-

Deionized Water

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

Procedure for Nitration of N-(o-tolyl)acetamide

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to a cooled portion of concentrated sulfuric acid. This mixture should be prepared in an ice bath to maintain a low temperature and should be made fresh before use. A typical molar ratio of nitric acid to sulfuric acid is 1:2.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve N-(o-tolyl)acetamide in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to keep the temperature below 10 °C. If solubility is an issue, a small amount of glacial acetic acid can be used as a co-solvent.

-

Nitration Reaction: Cool the solution of N-(o-tolyl)acetamide to 0-5 °C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise from a dropping funnel to the stirred solution of the acetamide. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C to minimize side reactions and the formation of dinitro products.

-

Reaction Monitoring: After the addition of the nitrating mixture is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the nitrated products to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper to remove any residual acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification of Isomers

The crude product is a mixture of 4-nitro- and 5-nitro-N-(o-tolyl)acetamide. These isomers have similar polarities, which can make their separation challenging. A combination of recrystallization and column chromatography is typically employed for their purification.

Fractional Recrystallization: Fractional recrystallization can be attempted to enrich one of the isomers. Ethanol or a mixture of ethanol and water is a common solvent system for the recrystallization of nitroacetanilides.[1] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The crystals that form will be enriched in the less soluble isomer. The solubility of the specific isomers of nitro-N-(o-tolyl)acetamide may need to be determined empirically.

Column Chromatography: For a more complete separation, column chromatography is recommended.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.

-

Solvent Removal: Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator to obtain the purified products.

Data Presentation

The nitration of N-(o-tolyl)acetamide yields a mixture of isomers. The precise ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Based on the directing effects of the ortho-methyl group (activating, ortho-, para-directing) and the acetamido group (activating, ortho-, para-directing), with consideration of steric hindrance from the methyl group, the primary products are the 4-nitro and 5-nitro isomers.

| Product Isomer | Structure | Estimated Distribution (%) | Expected Physical State |

| 4-Nitro-N-(o-tolyl)acetamide | Major | Solid | |

| 5-Nitro-N-(o-tolyl)acetamide | Minor | Solid |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the nitration of N-(o-tolyl)acetamide.

Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic aromatic nitration.

References

Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Precursor for Azo Dye Synthesis

Introduction

N-(2-Methyl-5-nitrophenyl)acetamide is a chemical intermediate that can serve as a precursor in the synthesis of azo dyes. However, it is important to note that the direct precursor for the critical diazotization reaction is its parent amine, 2-Methyl-5-nitroaniline (also known as 5-nitro-o-toluidine or Fast Scarlet G Base).[1] The acetamide group (-NHCOCH₃) in this compound must first be hydrolyzed to a primary amino group (-NH₂) to enable the synthesis.

Once the 2-Methyl-5-nitroaniline is obtained, the synthesis of azo dyes proceeds via a well-established two-stage process:

-

Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt (Ar-N₂⁺X⁻) by reacting it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[1][2]

-

Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or other anilines), to form a stable azo compound (R-N=N-R'), which constitutes the final dye molecule.[1][3]

This versatile pathway allows for the creation of a wide spectrum of colors, including various shades of red, orange, yellow, and brown.[1] Notably, 2-Methyl-5-nitroaniline is a key starting material for commercially significant colorants like Pigment Red 17 and Pigment Red 22.[1][2]

Logical Workflow for Azo Dye Synthesis

The overall process, starting from this compound, involves an initial hydrolysis step followed by the standard diazotization and coupling reactions.

Caption: General workflow for synthesizing an azo dye from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye, starting with the hydrolysis of this compound.

Protocol 1: Hydrolysis of this compound

This protocol describes a standard acid-catalyzed hydrolysis to convert the acetamide to the required primary amine.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M) for neutralization

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and extraction

-

pH paper or pH meter

Procedure:

-

Place this compound (1 equivalent) and a 3-6 M solution of HCl or H₂SO₄ into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a chilled NaOH solution until the pH is approximately 7-8. The product, 2-Methyl-5-nitroaniline, may precipitate.

-

Isolate the solid product by vacuum filtration. If the product does not precipitate, perform a solvent extraction (e.g., with ethyl acetate).